molecular formula C45H69N13O10 B15095710 Neuropeptide AF1

Neuropeptide AF1

Cat. No.: B15095710
M. Wt: 952.1 g/mol
InChI Key: QMVYYEUDJVTXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide AF1 (sequence: KNEFIRFamide ) is a sequenced bioactive neuropeptide first isolated from the parasitic nematode Ascaris suum . It belongs to the large and diverse family of FMRFamide-like peptides (FLPs), which are the predominant neuropeptides in nematodes and play critical roles in neuromodulation . This peptide is an endogenous ligand for the NPFF1 receptor (GPR147), a G protein-coupled receptor (GPCR) . Activation of this receptor primarily inhibits adenylyl cyclase, reducing intracellular cAMP levels, and is involved in modulating calcium channels . In its native context, this compound has been shown to have potent effects on the nervous system of Ascaris suum , where it dramatically decreases the input resistance of inhibitory motor neurons, thereby disrupting their ability to conduct electrical signals . The cellular distribution of AF1 is highly specific, localized to a small subset of neurons, including sensory and interneurons . Research on this compound provides valuable insights into the complex peptidergic signaling systems in helminths. Given the conserved nature of some FLP signaling pathways, studying AF1 and its receptor interactions contributes to the broader understanding of neuropeptide evolution and function . Furthermore, because neuropeptide signaling is essential for nematode biology, it is a target of interest for developing novel anthelmintic strategies . This product is supplied for research purposes only. It is strictly for use in laboratory studies and is not intended for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-[[4-amino-2-(2,6-diaminohexanoylamino)-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N13O10/c1-3-26(2)37(44(68)54-30(18-12-22-52-45(50)51)40(64)55-32(38(49)62)23-27-13-6-4-7-14-27)58-43(67)33(24-28-15-8-5-9-16-28)57-41(65)31(19-20-36(60)61)53-42(66)34(25-35(48)59)56-39(63)29(47)17-10-11-21-46/h4-9,13-16,26,29-34,37H,3,10-12,17-25,46-47H2,1-2H3,(H2,48,59)(H2,49,62)(H,53,66)(H,54,68)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,60,61)(H4,50,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVYYEUDJVTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N13O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes includes the preparation of 6-[6-ethoxy-5-isopropoxy-3,4-dihydroisoquinolin-2(1H)-yl]-N-[6-methylpyridin-2-yl]nicotinamide (EIQPN). This involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of AF 1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Conjugation for Immunochemical Studies

AF1 was conjugated to carrier proteins (BSA, ovalbumin) via formaldehyde-mediated crosslinking for antibody production :

  • Reaction Conditions :

    • AF1 (0.5 mg) + BSA (20 mg) in phosphate buffer (pH 7.4) with 10% formaldehyde.

    • Overnight incubation at room temperature.

  • Outcome : Stable conjugates used to generate monoclonal antibody AF1-003, which showed high specificity for AF1 (no cross-reactivity with 35 other FLP peptides) .

Enzymatic Degradation

AF1 is degraded by a membrane-bound endopeptidase in A. suum muscle:

  • Enzyme : Neprilysin-like metallopeptidase.

  • Cleavage Site : Glu³-Phe⁴ bond .

  • Inhibition : Phosphoramidon (IC₅₀ = 0.5 μM) .

Degradation Pathway:

AF1 (KNEFIRFamide)NeprilysinKNEF+IRFamide\text{AF1 (KNEFIRFamide)} \xrightarrow{\text{Neprilysin}} \text{KNEF} + \text{IRFamide}

Structural Dynamics and Receptor Interactions

NMR studies revealed conformational ensembles critical for receptor binding:

Key Structural Features:

FeatureDPFLRF-NH₂ Motif (AF1 C-terminus)YPFLRF-NH₂ Motif
Hydrogen Bonding Asp-Pro-Phe interaction stabilizes type I reverse turn Extended conformation
Chemical Shifts Downfield shifts (Δδ = 0.4 ppm for F⁴-HN) Random coil shifts
Receptor Specificity Binds NPR-35 in C. elegans No binding to AF1 receptors
  • pH Sensitivity : Aspartic acid carboxylate forms hydrogen bonds with Phe⁴ amide proton, stabilizing bioactive conformation .

Functional Assays

  • Electrophysiology : AF1 (10⁻⁹–10⁻⁷ M) reduces input resistance of A. suum motoneurons, inhibiting locomotion .

  • Immunoassays : Dot-ELISA and HPLC co-elution confirmed AF1-specific immunoreactivity in neuronal extracts .

Regulatory Interactions

  • Autocrine Feedback : FLP-1 (a co-released neuropeptide) suppresses AF1 secretion via DMSR-7 receptor activation in C. elegans, highlighting cross-regulatory peptide dynamics .

Scientific Research Applications

Neuropeptide AF1, originally isolated from the nematode Ascaris suum, is an FMRFamide-like neuropeptide that has garnered research interest for its role in neural signaling and potential therapeutic applications . AF1, with the amino acid sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2, influences various physiological processes, particularly within the nervous system . Research indicates that AF1 modulates synaptic activity and can act as a primary neurotransmitter.

Scientific Research Applications

AF1 and related peptides have diverse applications in scientific research, spanning chemistry, biology, and medicine.

Chemistry AF1 serves as a model compound in chemical studies focused on peptide synthesis and modification.

Biology In biological studies, AF1 is utilized to explore neural signaling and behavior modulation, especially in organisms like Caenorhabditis elegans. Electrophysiological studies show that FLPs, such as AF1, modulate neuronal conductance of motor neurons .

Medicine AF1 is explored for potential therapeutic effects in neurodegenerative diseases like Parkinson’s and Alzheimer’s. Studies have shown that a compound named "AF 1" can interact with the AF-1 domain of the androgen receptor, blocking its androgen-independent activity and decreasing protein levels, suggesting it has potential as a therapeutic agent for advanced recurrent prostate cancers.

Specific Research Findings

  • Inhibition of Locomotory Movements: In intact Ascaris, AF1 inhibits locomotory movements, suggesting a physiological role in nematodes .
  • Modulation of Neuronal Activity: Synthetic AF1 rapidly and reversibly abolishes slow membrane potential oscillations of identified ventral and dorsal inhibitory motoneurons and selectively reduces their input resistances .
  • Targeting Androgen Receptor Activity: AF 1 interacts with the AF-1 domain of the androgen receptor, blocking its androgen-independent activity and decreasing protein levels.
  • Induction of Protein Degradation: AF 1 induces the degradation of androgen receptor proteins, inhibiting the proliferation of prostate cancer cells.
  • Role in Neural Circuitry: The RMG-hub-and-spoke circuit illustrates how information flow through worm circuits depends on neuromodulatory states defined by neuropeptides .

Generation of Specific Antibodies

Research has focused on generating antibodies with high specificity to AF1 to study its cellular distribution. These antibodies have been used to trace the processes of AF1-containing neurons and identify them with homologous neurons in C. elegans .

Role in C. elegans

In C. elegans, AF1 influences behaviors related to food response and environmental parameters, including ambient O2 and CO2 levels . It also alters sensitivity to environmental repellents and innate immune responses .

Mechanism of Action

AF 1 exerts its effects by targeting the AF-1 domain of the androgen receptor. This interaction blocks the androgen-independent activity of the receptor, leading to decreased protein levels and inhibition of cell proliferation. The molecular targets include the androgen receptor and its splice variants, which are crucial for the progression of prostate cancer .

Comparison with Similar Compounds

Table 1: Structural and Antibody Cross-Reactivity of AF1 and Related Peptides

Peptide Sequence Antibody Cross-Reactivity (AF1-003 vs. Others)
AF1 KNEFIRFamide Exclusive to AF1-003
AF5 KHEYLRFamide Detected weakly by AF1-243/AF1-62
AF6 KSAYMRFamide Detected weakly by AF1-243/AF1-62
AF7 SPREPIRFamide Detected weakly by AF1-243/AF1-62

Functional Divergence

  • AF1 in A. suum : Modulates inhibitory motor neurons (e.g., VI neurons), reducing input resistance by opening chloride channels, effectively "short-circuiting" electrical activity .
  • AF1 in C. elegans : Expressed transiently in L1 larvae but absent in adults, unlike A. suum . C. elegans AF1 homologs (e.g., encoded by flp-8) show minimal overlap with A. suum neurons, as RIP, PQR, and PDA neurons in C. elegans lack AF1 expression .
  • Other FLPs : AF2 and AF8 in A. suum share conserved roles with C. elegans homologs (e.g., GABAergic signaling), but AF1’s functional niche is distinct .

Expression Patterns

Table 2: Species-Specific Expression of AF1 and Homologs

Feature A. suum C. elegans
Primary Neurons URX, RIP, PQR, PDA/PDB, pharyngeal Limited overlap; no PQR/PDA expression
Gene Expression flp-8 in AF1-specific neurons flp-8 not detected in RIP/PQR neurons
Developmental Stage Expressed in adults L1 larvae only

Evolutionary Conservation and Divergence

Despite 550 million years of divergence, AF1’s sequence is remarkably conserved, but its expression patterns and regulatory roles have diverged:

  • Conservation : AF1 precursors in both species contain multiple peptide copies with dibasic cleavage sites .
  • Divergence : A. suum AF1 neurons project processes to muscle arms and synapses with VI motor neurons, a feature absent in C. elegans . This reflects ecological adaptations; A. suum’s parasitic lifestyle may require specialized neuromuscular regulation .

Technical Advances in AF1 Research

  • Antibody Specificity : AF1-003’s specificity enabled precise mapping of AF1 neurons, overcoming challenges posed by cross-reactive FLPs .
  • Mass Spectrometry : Identified AF1’s post-translational modifications (e.g., acetylation) and validated its localization .
  • Comparative Tools : Cross-reactive antibodies (e.g., AF1-243) helped identify homologous neurons between A. suum and C. elegans .

Key Research Findings

Species-Specific Expression : AF1’s expression in A. suum adults versus C. elegans larvae highlights evolutionary plasticity in neuropeptide regulation .

Antibody Utility : AF1-003 is a critical tool for studying FLP-specific circuits, while AF1-243/AF1-62 aid in broader neuronal mapping .

Biological Activity

Neuropeptide AF1, also known as KNEFIRFamide, is a bioactive neuropeptide isolated from the nematode Ascaris suum. This compound has garnered significant attention due to its physiological roles and effects on neuronal activity. Below, we explore its biological activity, including relevant research findings, case studies, and data tables.

Structure and Isolation

This compound is a heptapeptide with the amino acid sequence Lys-Asn-Glu-Phe-Ile-Arg-Phe-NH2. It was isolated using high-performance liquid chromatography (HPLC) from head extracts of A. suum and has been shown to interact with various neuronal systems within this organism .

Effects on Neuronal Function

Research indicates that AF1 has significant effects on the neuronal activity of A. suum. Specifically, it inhibits locomotory movements in intact specimens and affects the membrane potential of motoneurons. Synthetic AF1 at concentrations ranging from 10910^{-9} to 10710^{-7} M has been shown to rapidly abolish slow membrane potential oscillations in identified ventral and dorsal inhibitory motoneurons, while selectively reducing their input resistances without blocking synaptic transmission .

Immunocytochemical Studies

Immunocytochemistry using a highly specific monoclonal antibody (AF1-003) has revealed that AF1 is present in a small subset of neurons within A. suum, including the paired URX and RIP neurons, as well as pharyngeal neurons . Mass spectroscopy confirmed the presence of AF1 in the head, pharynx, and nerve cords of the nematode, indicating its widespread distribution in key neural structures.

Case Studies

Several studies have highlighted the physiological implications of AF1:

  • Locomotion Inhibition : In one study, intact A. suum treated with AF1 demonstrated inhibited locomotory movements, suggesting a role in modulating motor functions .
  • Neuronal Interaction : Another investigation showed that AF1 interacts with specific neuronal populations in A. suum, influencing their excitability and synaptic transmission properties .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound:

Study Methodology Findings
HPLC isolationIdentified AF1's sequence and effects on locomotion.
ImmunocytochemistryLocalized AF1 in specific neurons; confirmed presence via mass spectrometry.
Monoclonal antibody generationDemonstrated specificity of antibody for AF1; mapped neuronal distribution.

Q & A

Q. How can researchers leverage AF1’s sequence conservation to study peptidergic signaling evolution?

  • Methodological Answer : Align AF1 precursor sequences from 30 parasitic nematodes (EST libraries) to identify conserved motifs. Despite 550 million years of divergence, AF1’s FIRFamide C-terminus is conserved, implicating it in receptor binding. Molecular dynamics simulations can predict structural constraints driving this conservation .

Tables

Key Antibodies for AF1 Research SpecificityCross-ReactivityApplicationReference
AF1-003 (monoclonal)HighAF5, AF6, AF7 (≥1,000x lower affinity)Immunocytochemistry, MALDI-TOF validation
AF1-62 (polyclonal)LowBroad RFamide peptides (e.g., AF2, AF8)Neuronal subset screening
AF1 Expression Hotspots in A. suum
- PQR neurons (ventral nerve cord)
- PDA/PDB neurons (dorsal nerve cord)
- URX/RIP pairs (cephalic ganglia)
- Pharyngeal neurons (3 pairs)

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